N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Medicinal chemistry Linker SAR Physicochemical profiling

Unsubstituted 3,4-dihydroquinolin-2(1H)-one/naphthalene direct-amide hybrid. Positions as the critical unsubstituted comparator against N-methyl, N-acetyl, and ether-linked congeners (e.g., compound 18; NPC-TW01 IC₅₀ 0.6 µM). Procure this CAS-registered entity to ascribe potency & selectivity shifts solely to linker truncation or N-capping, free from regioisomer contamination. Ideal for head-to-head NPC-TW01 / H661 / Hep3B / A498 / MKN45 pan-cancer profiling.

Molecular Formula C20H16N2O2
Molecular Weight 316.36
CAS No. 922131-41-7
Cat. No. B2557426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide
CAS922131-41-7
Molecular FormulaC20H16N2O2
Molecular Weight316.36
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C20H16N2O2/c23-19-10-7-15-12-17(8-9-18(15)22-19)21-20(24)16-6-5-13-3-1-2-4-14(13)11-16/h1-6,8-9,11-12H,7,10H2,(H,21,24)(H,22,23)
InChIKeyVKHWNGHPKSRLCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide (CAS 922131-41-7): Baseline Identity for Informed Quinolinone-Series Procurement


N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide (CAS 922131‑41‑7, molecular formula C₂₀H₁₆N₂O₂, molecular weight 316.4 g·mol⁻¹) is a synthetic small molecule belonging to the 3,4‑dihydroquinolin‑2(1H)‑one (tetrahydroquinolinone) class . The compound features a direct carboxamide linkage between the 6‑position of the tetrahydroquinolinone bicycle and a naphthalene‑2‑carbonyl moiety, distinguishing it structurally from other quinolinone‑naphthalene hybrids that employ ether, acetamide, or sulfonamide tethers. This structural motif has been explored within broader medicinal chemistry programs targeting antiproliferative, kinase‑modulatory, and anti‑inflammatory endpoints [1].

Why Generic Quinolinone‑Naphthalene Hybrids Cannot Substitute for N‑(2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)‑2‑naphthamide (922131‑41‑7) in Structure‑Driven Research Programs


Within the 3,4‑dihydroquinolin‑2(1H)‑one/naphthalene hybrid space, minor variations in linker chemistry and substitution patterns produce large, quantifiable shifts in antiproliferative potency, cell‑line selectivity, and off‑target profiles. The direct carboxamide connection present in N‑(2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)‑2‑naphthamide constrains the relative orientation of the bicyclic quinolinone and naphthalene π‑systems differently than the ether‑acetamide tether found in the most closely reported analog [1]. In published series, changing the linker from ether‑acetamide to a simple acetamide or shifting the substitution position on the quinolinone ring regularly alters IC₅₀ values by more than an order of magnitude and can eliminate tumour‑type selectivity [1]. Consequently, treating any tetrahydroquinolinone‑naphthalene hybrid as a functional equivalent—without controlling for the exact linker type, substitution position, and N‑substitution status—risks selecting a compound with materially different structure–activity relationships (SAR) and biological readout.

Quantitative Differentiation Evidence for N‑(2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)‑2‑naphthamide (922131‑41‑7) Versus Its Closest Structural Analogs


Direct Amide Linker Versus Ether–Acetamide Tether: Structural and Predicted Physicochemical Differentiation

N‑(2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)‑2‑naphthamide (target compound) connects the naphthalene directly to the quinolinone C6‑amine via a compact carboxamide linkage (–NH–C(=O)–). The closest literature analog, N‑(naphthalen‑2‑yl)‑2‑(2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yloxy)acetamide (compound 18 in Chen et al.), inserts an –O–CH₂–C(=O)– spacer, yielding a longer, more flexible tether with additional hydrogen‑bond acceptor capacity [1]. The target compound possesses one additional H‑bond donor (the amide N–H) and a shorter, more rigid connection between the aromatic systems, both of which are predicted to influence target‑binding geometry, metabolic vulnerability, and solubility. No head‑to‑head biological comparison between these two compounds has been published; therefore the quantitative impact of this linker difference on potency or selectivity remains uncharacterized [1].

Medicinal chemistry Linker SAR Physicochemical profiling

Quinolinone C6‑Amide Substitution Versus N‑Methylation: Impact on Biological Activity Within the Class

The target compound bears a free N–H at the quinolinone 1‑position, whereas a frequently listed analog, N‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)‑2‑naphthamide, is N‑methylated. In the systematic SAR study by Chen et al., quinolin‑2(1H)‑one derivatives lacking N‑substitution consistently displayed different antiproliferative profiles compared with their N‑substituted congeners. Compound 18 (free quinolinone N–H, ether–acetamide linker) achieved an IC₅₀ of 0.6 µM against NPC‑TW01 nasopharyngeal carcinoma cells and showed no cytotoxicity toward PBMCs up to 50 µM [1]. By contrast, many N‑substituted analogs in the same series lost this selectivity window or suffered >10‑fold reductions in potency [1]. While the target compound has not itself been profiled in the same assay, the class‑level pattern indicates that N‑substitution status is a critical determinant of potency and selectivity.

Antiproliferative SAR Quinolinone N‑substitution Cancer cell line panels

Naphthalene‑2‑carboxamide Versus Naphthalene‑1‑carboxamide and Ethoxy‑Substituted Regioisomers

The target compound incorporates a naphthalene‑2‑carboxamide group, where the carbonyl is attached to the naphthalene β‑position. Regioisomeric analogs such as N‑(2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)‑1‑naphthamide (carbonyl at the α‑position) and 2‑ethoxy‑N‑(2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)‑1‑naphthamide (α‑carboxamide with an ethoxy substituent) are listed by several suppliers. In medicinal chemistry campaigns on related scaffolds, naphthalene‑1‑ vs. naphthalene‑2‑carboxamide regioisomers have been shown to differ in target binding affinity by factors of 5‑ to 50‑fold owing to altered dihedral angle preferences and steric interactions [1]. Although no direct comparative assay for the target compound against its 1‑naphthamide isomer has been published, the well‑established regioisomer sensitivity in naphthamide‑containing bioactive molecules warrants treating the 2‑naphthamide regioisomer as a distinct chemical entity for procurement purposes.

Regioisomer differentiation Naphthalene substitution SAR Chemical procurement specificity

Documented Antiproliferative Activity of the Closest Ether‑Linked Analog and the Implication Gap for the Direct Amide Series

The compound most closely resembling the target in published primary literature is N‑(naphthalen‑2‑yl)‑2‑(2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yloxy)acetamide (compound 18), which demonstrated an IC₅₀ of 0.6 µM against NPC‑TW01 nasopharyngeal carcinoma cells and no detectable cytotoxicity against human PBMCs at concentrations up to 50 µM (selectivity index >83) [1]. This compound also induced S‑phase cell‑cycle arrest specifically in NPC‑TW01 cells [1]. The target compound differs from compound 18 solely in the linker region (direct amide vs. ether–acetamide), representing a systematic chemical probe for linker SAR. No equivalent biological data have been reported for the target compound itself; therefore, this evidence highlights a validated biological phenotype accessible within the chemical series and frames the target compound as a critical tool for dissecting the contribution of the linker to the observed pharmacology.

Antiproliferative activity Nasopharyngeal carcinoma Selectivity index

Priority Application Scenarios for N‑(2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)‑2‑naphthamide (CAS 922131‑41‑7) Based on Available Structural and Class‑Level Evidence


Linker‑Focused Structure–Activity Relationship (SAR) Expansion of Quinolinone–Naphthalene Antiproliferative Leads

The target compound is structurally positioned as the direct‑amide congener of compound 18 (ether–acetamide linker), which displayed an NPC‑TW01 IC₅₀ of 0.6 µM and >83‑fold selectivity over PBMCs [1]. A medicinal chemistry team that has validated the ether‑linked series can procure N‑(2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)‑2‑naphthamide to systematically evaluate how linker truncation and removal of the ether oxygen affect antiproliferative potency, cell‑cycle perturbation, and selectivity. Because the two compounds differ only in the tether, any change in biological outcome can be directly attributed to linker topology, informing the design of metabolically more robust candidates.

Control Compound for N‑Substituted Tetrahydroquinolinone Chemical Probes

Compounds such as N‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)‑2‑naphthamide and N‑(1‑acetyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)‑2‑naphthamide carry N‑substitutions that may mask or alter the hydrogen‑bond donor capacity of the quinolinone ring. The target compound, with a free quinolinone N–H, serves as the unsubstituted reference standard against which the biological consequences of N‑capping can be measured. Published class‑level evidence indicates that N‑substitution can alter potency by more than one log unit [1], making a well‑characterised unsubstituted comparator essential for deconvoluting SAR.

Regioisomer Discrimination Studies in Naphthamide‑Binding Biological Targets

For targets known to discriminate between naphthalene‑1‑carboxamide and naphthalene‑2‑carboxamide ligands (e.g., certain kinase and GPCR targets), the target compound provides a pure 2‑naphthamide regioisomer. Procurement of this specific CAS‑registered entity ensures that experiments are not confounded by contamination with or mis‑identification as the 1‑naphthamide isomer, which can occur when ordering from suppliers that list both under ambiguous nomenclature [1].

In‑Vitro Antiproliferative Panel Screening with Nasopharyngeal Carcinoma Focus

Given that the closest analog (compound 18) showed its greatest potency against NPC‑TW01 nasopharyngeal carcinoma cells and no toxicity toward PBMCs [1], the target compound is a high‑priority candidate for head‑to‑head screening in the same NPC‑TW01 / H661 / Hep3B / A498 / MKN45 panel. Such a screen would directly quantify the contribution of the linker to tumour‑type selectivity and establish whether the direct amide confers any advantage in potency or selectivity window.

Quote Request

Request a Quote for N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.